molecular formula C13H26N2O B6353212 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one CAS No. 1039896-85-9

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one

Cat. No.: B6353212
CAS No.: 1039896-85-9
M. Wt: 226.36 g/mol
InChI Key: VGDCTWFMINIRDW-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen heterocycles. These compounds have garnered significant interest due to their diverse biological properties and pharmaceutical importance .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As a general rule, compounds containing diazepane rings should be handled with care as they may pose risks such as skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one can be achieved through various methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method offers high enantioselectivity and efficiency, making it suitable for producing optically pure diazepanes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of biocatalysts, such as imine reductase enzymes, has been explored to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

1-(1,4-Diazepan-1-yl)-2-ethylhexan-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-ethylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-5-7-12(4-2)13(16)15-10-6-8-14-9-11-15/h12,14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCTWFMINIRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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